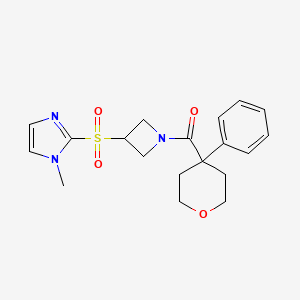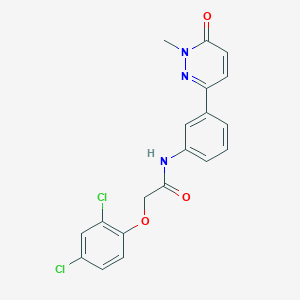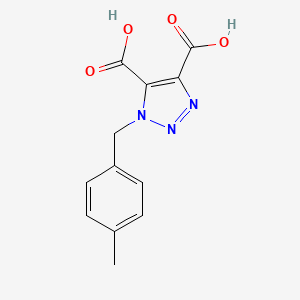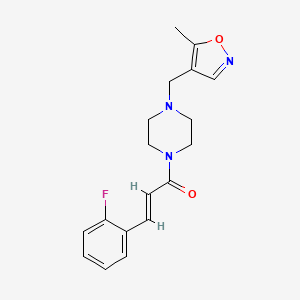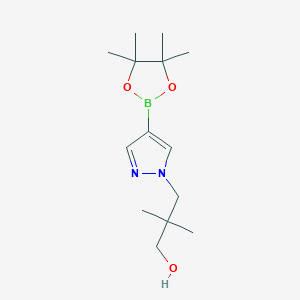
2-(4-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl)-4H-chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl)-4H-chromen-4-one, also known as P7C3, is a small molecule that has gained attention in the scientific community due to its potential neuroprotective properties. This compound was first discovered in 2010 by researchers at the University of Texas Southwestern Medical Center, and since then, it has been the subject of numerous studies investigating its potential therapeutic applications.
科学的研究の応用
Cancer Treatment
This compound has shown potential as an inhibitor of histone deacetylases (HDACs), particularly HDAC8. HDAC inhibitors are known for their role in cancer therapy, as they can induce cell cycle arrest, apoptosis, and differentiation in cancer cells. The inhibition of HDAC8 by this compound could be beneficial in treating various cancers, including T-cell lymphomas and multiple myeloma .
Neurodegenerative Diseases
HDAC inhibitors, including those targeting HDAC8, have been investigated for their neuroprotective effects. This compound could potentially be used to treat neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease by modulating gene expression and reducing neuroinflammation .
Inflammatory Disorders
The anti-inflammatory properties of HDAC inhibitors make this compound a candidate for treating inflammatory diseases. By inhibiting HDAC8, it may help reduce the expression of pro-inflammatory cytokines and other inflammatory mediators, providing therapeutic benefits in conditions like rheumatoid arthritis and inflammatory bowel disease .
Cardiovascular Diseases
Research has indicated that HDAC inhibitors can have cardioprotective effects. This compound could be explored for its potential to treat cardiovascular diseases by improving heart function, reducing fibrosis, and preventing cardiac hypertrophy .
Metabolic Disorders
HDAC inhibitors have been studied for their role in metabolic regulation. This compound might be useful in treating metabolic disorders such as diabetes and obesity by influencing insulin sensitivity and lipid metabolism .
Infectious Diseases
The modulation of immune responses by HDAC inhibitors suggests that this compound could be effective against certain infectious diseases. By enhancing the host’s immune response, it could help in the treatment of viral and bacterial infections .
Autoimmune Diseases
Autoimmune diseases, characterized by an overactive immune response against the body’s own tissues, could potentially be managed with HDAC inhibitors. This compound may help in modulating immune responses and reducing autoimmune reactions in diseases like lupus and multiple sclerosis .
Epigenetic Research
Beyond therapeutic applications, this compound can be a valuable tool in epigenetic research. By inhibiting HDAC8, researchers can study the role of histone acetylation in gene expression and chromatin structure, advancing our understanding of epigenetic regulation .
特性
IUPAC Name |
2-[4-(1-methylpyrazol-3-yl)piperidine-1-carbonyl]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-21-9-8-15(20-21)13-6-10-22(11-7-13)19(24)18-12-16(23)14-4-2-3-5-17(14)25-18/h2-5,8-9,12-13H,6-7,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDXAYWLGYGBGDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCN(CC2)C(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

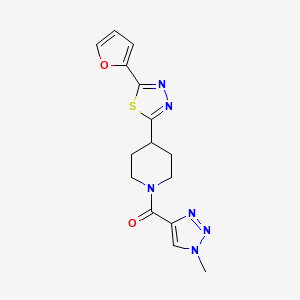
![2-[5-(2,4-dichlorophenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole](/img/structure/B2819422.png)
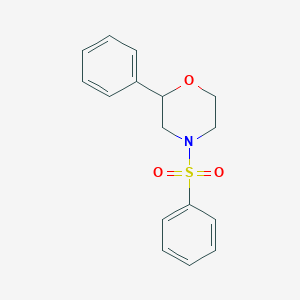

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2819427.png)
![N-(3,5-dimethylphenyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2819428.png)
![2-Amino-4-(4-methoxyphenyl)-6-(2-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2819430.png)
